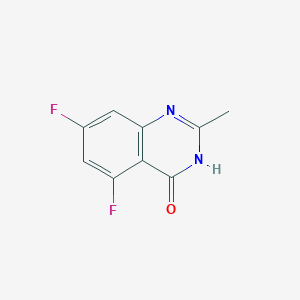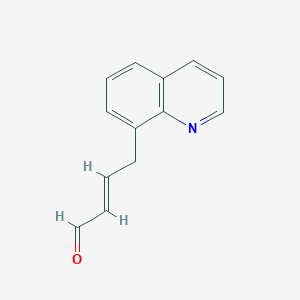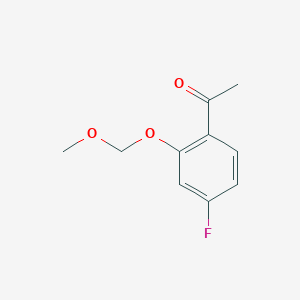
1-(4-Fluoro-2-(methoxymethoxy)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-(metoxi-metoxi)fenil)etanona es un compuesto orgánico con la fórmula molecular C10H11FO3. Se caracteriza por la presencia de un grupo fluoro y un grupo metoxi-metoxi unidos a un anillo fenilo, junto con un grupo etanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-Fluoro-2-(metoxi-metoxi)fenil)etanona normalmente implica la reacción de 4-fluoro-2-(metoxi-metoxi)benzaldehído con un reactivo adecuado para introducir el grupo etanona. Un método común es la reacción de acilación de Friedel-Crafts, donde el benzaldehído se trata con cloruro de acetilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3). La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acilo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, con un control cuidadoso de las condiciones de reacción como la temperatura, la presión y el uso de solventes para facilitar la reacción y las etapas de purificación posteriores.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-Fluoro-2-(metoxi-metoxi)fenil)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo etanona puede oxidarse para formar ácidos carboxílicos utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: El grupo etanona puede reducirse a un alcohol utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo fluoro puede ser sustituido por otros nucleófilos en presencia de un catalizador adecuado.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de un catalizador como paladio sobre carbono (Pd/C).
Principales Productos Formados
Oxidación: Formación de ácido 4-fluoro-2-(metoxi-metoxi)benzoico.
Reducción: Formación de 1-(4-fluoro-2-(metoxi-metoxi)fenil)etanol.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-(metoxi-metoxi)fenil)etanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Fluoro-2-(metoxi-metoxi)fenil)etanona implica su interacción con objetivos moleculares específicos. El grupo fluoro puede mejorar la capacidad del compuesto para interactuar con enzimas o receptores, lo que podría conducir a efectos biológicos. El grupo metoxi-metoxi puede influir en la solubilidad y la biodisponibilidad del compuesto, afectando su actividad general.
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-Fluoro-2-metoxifenil)etanona: Estructura similar pero carece del grupo metoxi-metoxi.
1-(4-Fluorofenil)-2-fenil-etanona: Contiene un grupo fenilo en lugar del grupo metoxi-metoxi.
2-Bromo-1-(5-fluoro-2-metoxifenil)etanona: Contiene un grupo bromo en lugar del grupo metoxi-metoxi.
Unicidad
1-(4-Fluoro-2-(metoxi-metoxi)fenil)etanona es única debido a la presencia de ambos grupos fluoro y metoxi-metoxi, que pueden influir en su reactividad química y aplicaciones potenciales. La combinación de estos grupos funcionales puede conducir a propiedades e interacciones distintas en comparación con compuestos similares.
Propiedades
IUPAC Name |
1-[4-fluoro-2-(methoxymethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7(12)9-4-3-8(11)5-10(9)14-6-13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOOPAHWAHUMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734876 |
Source


|
| Record name | 1-[4-Fluoro-2-(methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925922-96-9 |
Source


|
| Record name | 1-[4-Fluoro-2-(methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
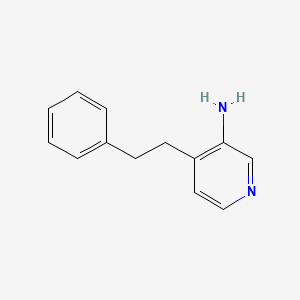
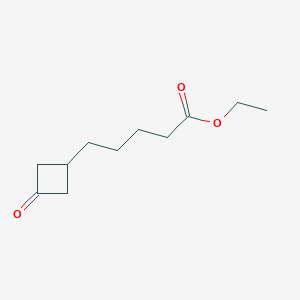






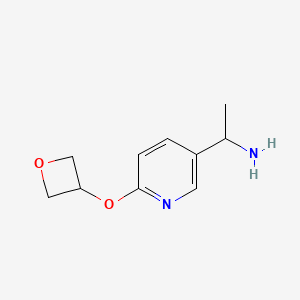
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
